molecular formula C10H12N2O3S B2417055 Methyl 5-(carbamothioylamino)-2-methoxybenzoate CAS No. 2551118-47-7

Methyl 5-(carbamothioylamino)-2-methoxybenzoate

Cat. No.: B2417055
CAS No.: 2551118-47-7
M. Wt: 240.28
InChI Key: OQOAARYOPJXTDW-UHFFFAOYSA-N
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Description

Methyl 5-(carbamothioylamino)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and a carbamothioylamino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(carbamothioylamino)-2-methoxybenzoate typically involves the reaction of 5-amino-2-methoxybenzoic acid with methyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(carbamothioylamino)-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 5-(carbamothioylamino)-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-(carbamothioylamino)-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioylamino group can form hydrogen bonds or covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • Methyl 5-(aminocarbonylamino)-2-methoxybenzoate
  • Methyl 5-(methylcarbamothioylamino)-2-methoxybenzoate
  • Methyl 5-(ethylcarbamothioylamino)-2-methoxybenzoate

Comparison: Methyl 5-(carbamothioylamino)-2-methoxybenzoate is unique due to the presence of the carbamothioylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable molecule for further research and development.

Properties

IUPAC Name

methyl 5-(carbamothioylamino)-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-14-8-4-3-6(12-10(11)16)5-7(8)9(13)15-2/h3-5H,1-2H3,(H3,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOAARYOPJXTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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